1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its potential biological activities
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-15-2-4-16(5-3-15)13-25-19-17(12-23-25)18(21-14-22-19)20-6-7-24-8-10-26-11-9-24/h2-5,12,14H,6-11,13H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBFRSLOLYFZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-methylbenzyl group: This step often involves a nucleophilic substitution reaction where a suitable benzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the morpholinoethyl group: This can be done through a nucleophilic substitution reaction using a morpholine derivative.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including 1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the compound's efficacy against A549 lung cancer cells and MCF-7 breast cancer cells. The results demonstrated the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents through modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
Pyrazolo[3,4-d]pyrimidines have been recognized for their anti-inflammatory properties. The structural characteristics of this compound suggest potential mechanisms for inhibiting pro-inflammatory cytokines.
Antimicrobial Properties
Emerging research has indicated that some pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial activity against various bacterial strains. This suggests a potential application for this compound in treating infections.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity against common pathogens. Further exploration is needed to determine the specific mechanisms by which these compounds exert their antimicrobial effects .
Neuropharmacological Applications
The structural features of the compound indicate potential applications in neuropharmacology. Pyrazolo[3,4-d]pyrimidines have been studied for their effects on neurotransmitter systems, particularly serotonin receptors.
Research Insights
Studies suggest that compounds within this class can act as serotonin 5-HT2C receptor ligands, which may have implications for treating mood disorders and other neurological conditions . This receptor modulation could lead to novel therapeutic strategies for psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
1-(4-methylbenzyl)-N-(2-piperidinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a piperidinoethyl group instead of a morpholinoethyl group, which may affect its chemical properties and biological activities.
1-(4-methylbenzyl)-N-(2-dimethylaminoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly as a therapeutic agent. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that compounds in the pyrazolopyrimidine family often act as inhibitors of specific enzymes or receptors. For instance, they may interact with serotonin receptors or kinases involved in cancer cell proliferation. The specific interactions of this compound with these targets are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 1.22 | Induces apoptosis |
| A549 (Lung) | 0.29 | Cell cycle arrest in G2/M phase |
| HCT116 (Colon) | 2.29 | Inhibits cell proliferation |
In a study involving MDA-MB-231 cells, treatment with the compound resulted in an increase in pro-apoptotic markers such as caspase-3 and a decrease in anti-apoptotic markers like Bcl-2, suggesting a mechanism involving apoptosis induction .
Enzyme Inhibition
The compound has been reported to inhibit specific kinases, which play crucial roles in cancer signaling pathways. For instance:
- EGFR Kinase : Exhibited IC50 values ranging from 71.7 to 1235 nM.
- Tubulin Polymerization : Inhibited by approximately 59% at certain concentrations, indicating potential as an anticancer agent through disruption of microtubule dynamics .
Study on MDA-MB-468 Cells
A study evaluated the effects of the compound on MDA-MB-468 breast cancer xenografts in nude mice. The results showed a 77% suppression of tumor growth with no significant weight loss observed in treated animals when administered at a dosage of 60 mg/kg every other day for 21 days .
Mechanistic Insights
Further mechanistic studies revealed that at concentrations around its IC50, the compound caused significant cell cycle arrest and apoptosis in various cancer cell lines. This was accompanied by increased expression of apoptotic markers and alterations in mitochondrial membrane potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
